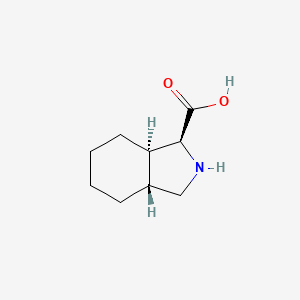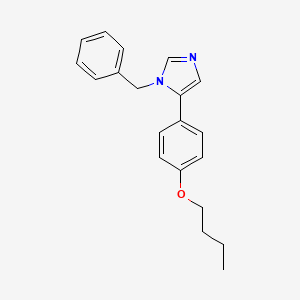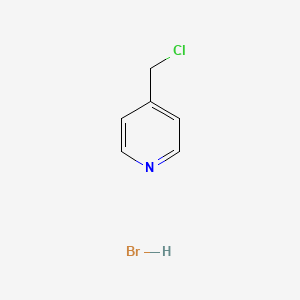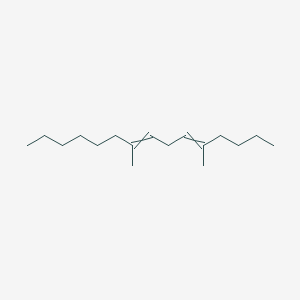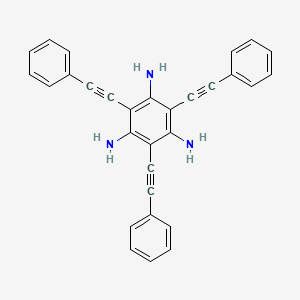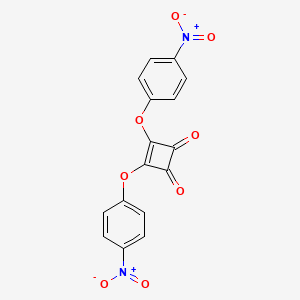
3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione: is a chemical compound known for its unique structure and properties It features a cyclobutene ring substituted with two nitrophenoxy groups at the 3 and 4 positions and two carbonyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of 3,4-dihydroxycyclobut-3-ene-1,2-dione with 4-nitrophenol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenoxy groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring, leading to ring-opening or formation of more oxidized species.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino derivatives: from the reduction of nitro groups.
Substituted cyclobutene derivatives: from nucleophilic substitution reactions.
Oxidized products: from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and polymers due to its reactive functional groups .
Mecanismo De Acción
The mechanism of action of 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The nitrophenoxy groups can participate in electron-withdrawing interactions, making the cyclobutene ring more susceptible to nucleophilic attack. The carbonyl groups can also engage in various chemical transformations, contributing to the compound’s versatility in synthesis .
Comparación Con Compuestos Similares
3,4-Dihydroxycyclobut-3-ene-1,2-dione:
3,4-Bis(4-aminophenoxy)cyclobut-3-ene-1,2-dione: A reduced form with amino groups instead of nitro groups.
Uniqueness: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of both nitrophenoxy and cyclobutene functionalities.
Propiedades
Número CAS |
864434-03-7 |
|---|---|
Fórmula molecular |
C16H8N2O8 |
Peso molecular |
356.24 g/mol |
Nombre IUPAC |
3,4-bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H8N2O8/c19-13-14(20)16(26-12-7-3-10(4-8-12)18(23)24)15(13)25-11-5-1-9(2-6-11)17(21)22/h1-8H |
Clave InChI |
KZDQYKUXKTURRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=O)C2=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


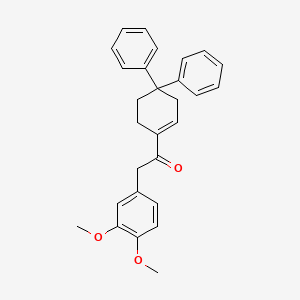
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)
![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)
